molecular formula C5H6O6 B029814 4-Hydroxy-2-oxoglutaric acid CAS No. 1187-99-1

4-Hydroxy-2-oxoglutaric acid

Cat. No. B029814
CAS RN: 1187-99-1
M. Wt: 162.1 g/mol
InChI Key: WXSKVKPSMAHCSG-UHFFFAOYSA-N
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Patent
US05607848

Procedure details

Pseudomonas putida ATCC 795 strain was inoculated into 9 ml of L medium and cultured for 16 hours at 30° C. with shaking. Whole amount of this culture was then inoculated into 300 ml of GMS medium in 2 liter volume Erlenmeyer flask and cultured for 20 hours at 30° C. with shaking. The resulting culture was centrifuged, the collected cells were resuspended in 60 ml of the reactant solution (b), and the suspension was stirred in 300-ml beaker while maintaining pH at 6.5 with 1N sulfuric acid. After 6 hours, 3 ml of 2M sodium pyruvate and 3 ml of 2M sodium glyoxylate were added. After 24 hours from the starting point of this reaction, the cells were removed from the suspension by centrifugation, and the amount of 4-hydroxy-2-ketoglutaric acid formed in the supernatant was determined by HPLC. The amount of L-4-hydroxy-2-ketoglutaric acid was determined to be 150 mM and D-form was not detected.
[Compound]
Name
solution ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
reactant
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([O-:11])(=[O:10])[C:7]([CH3:9])=[O:8].[Na+].[C:13]([O-:17])(=[O:16])[CH:14]=[O:15].[Na+]>>[OH:8][CH:7]([C:6]([OH:11])=[O:10])[CH2:9][C:14](=[O:15])[C:13]([OH:17])=[O:16] |f:1.2,3.4|

Inputs

Step One
Name
solution ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(C(=O)C)(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
C(C=O)(=O)[O-].[Na+]
Step Four
Name
reactant
Quantity
60 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
cultured for 20 hours at 30° C.
Duration
20 h
STIRRING
Type
STIRRING
Details
with shaking
STIRRING
Type
STIRRING
Details
the suspension was stirred in 300-ml beaker
WAIT
Type
WAIT
Details
After 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After 24 hours from the starting point of this reaction
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the cells were removed from the suspension by centrifugation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC(CC(C(=O)O)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.